1-(Pyridin-3-yl)butan-2-one

Overview

Description

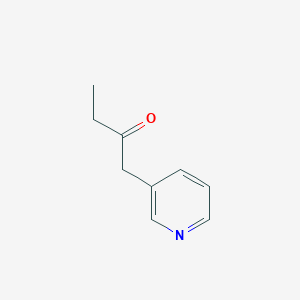

1-(Pyridin-3-yl)butan-2-one is a ketone derivative featuring a pyridine ring substituted at the 3-position and a butan-2-one backbone. Derivatives like 3,3,4,4,4-pentafluoro-1-(pyridin-3-yl)butan-2-one (CAS: 239,14627) highlight the role of fluorination in modifying physicochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-yl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with a suitable ketone under acidic or basic conditions. Another method includes the use of Grignard reagents, where pyridine-3-bromide reacts with a butanone derivative in the presence of magnesium and an appropriate solvent.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation or enzymatic reduction techniques. For instance, the enzymatic reduction of 4-(methylamino)-1-(pyridin-3-yl)butan-1-one has been documented as an efficient method for producing this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents, such as bromine or chlorine, are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium methoxide.

Major Products: The major products formed from these reactions include alcohols, carboxylic acids, and various substituted pyridine derivatives .

Scientific Research Applications

1-(Pyridin-3-yl)butan-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a precursor in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)butan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions or hydrogen bonding with target molecules, influencing their activity. In medicinal chemistry, the compound’s ability to inhibit or activate enzymes is of particular interest, as it can modulate biochemical pathways and exert therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects

- 1-(Pyridin-2-yl)butan-1-one (CAS: 22971-32-0): This isomer substitutes the pyridine at the 2-position, altering electronic and steric properties. The ketone at position 1 (vs. Safety data indicate it is harmful via inhalation, skin contact, or ingestion .

- 1-(Pyridin-4-yl)butan-2-one :

Substitution at the 4-position may enhance symmetry in crystal packing (relevant to hydrogen bonding patterns) compared to the 3-substituted analog .

Fluorinated Derivatives

- 3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one (CAS: 239,14627): Fluorination increases molecular weight (C₉H₆F₅NO; MW: 241.16) and electron-withdrawing effects, raising the carbonyl’s electrophilicity. Predicted properties include a boiling point of ~399.5°C and density of 1.186 g/cm³ .

Aromatic vs. Aliphatic Substituents

- 1-(2-Bromophenyl)butan-2-one (CAS: 1179882-16-6):

Replacing pyridine with a bromophenyl group introduces significant steric bulk and electron-withdrawing effects. Molecular weight increases to 227.1 g/mol, and the bromine atom may enhance halogen bonding in crystal structures . - 1-(Thiophen-2-yl)butan-1-one (CAS: 5333-83-5):

The thiophene ring, with sulfur’s lone pairs, alters aromaticity and electronic interactions compared to pyridine. This compound’s ketone is at position 1, similar to the pyridin-2-yl analog .

Physicochemical and Reactivity Comparisons

Biological Activity

Overview

1-(Pyridin-3-yl)butan-2-one, also known as 3-Methyl-1-(pyridin-3-yl)butan-2-one, is an organic compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol. This compound has gained attention in scientific research due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from various research studies.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Similar compounds have been shown to interfere with the growth and reproduction of fungi by targeting specific enzymes and biochemical pathways essential for their survival. The compound's mechanism of action likely involves disruption of metabolic processes critical for microbial viability.

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Mechanism of Action |

|---|---|---|

| Antimicrobial | Moderate | Inhibition of cell wall synthesis |

| Antifungal | Significant | Disruption of ergosterol biosynthesis |

| Cytotoxicity | Low | Induction of apoptosis in cancer cells |

The biological mechanisms underlying the activity of this compound can be summarized as follows:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in the biosynthesis of essential cellular components in fungi.

- Disruption of Membrane Integrity : It is hypothesized that the compound could disrupt the integrity of fungal membranes, leading to cell lysis.

- Interference with Metabolic Pathways : By targeting specific metabolic pathways, such as those involved in energy production or biosynthesis, the compound reduces the viability of microbial cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antifungal Evaluation : A study evaluated the antifungal efficacy against various strains of fungi, demonstrating a significant reduction in fungal growth at specific concentrations.

- Cytotoxicity Assessment : Research indicated that while the compound exhibited moderate cytotoxicity against certain cancer cell lines, it was less effective compared to established chemotherapeutic agents.

- Mechanistic Insights : Further investigations into its mode of action revealed that this compound interferes with ergosterol biosynthesis in fungi, a critical component for maintaining cell membrane integrity.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-(Pyridin-3-yl)butan-2-one critical for experimental design?

To design experiments effectively, researchers must consider properties such as solubility, pKa, density, and stability. Computational tools like PubChem can predict parameters such as boiling point (e.g., 371.5±27.0 °C for structurally similar compounds) and acid dissociation constants (pKa ~9.77) using quantum mechanical calculations . Experimental validation via techniques like UV-Vis spectroscopy or differential scanning calorimetry (DSC) is recommended to confirm these predictions.

Q. How can the purity of this compound be verified in synthetic chemistry applications?

Purity assessment typically involves chromatographic methods (HPLC or GC) coupled with mass spectrometry for molecular confirmation. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural verification, particularly to identify impurities such as unreacted pyridine derivatives or ketone byproducts. For standardized protocols, refer to analytical frameworks used in pharmaceutical impurity profiling .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

General safety measures include wearing nitrile gloves, eye protection, and working in a fume hood. In case of skin contact, wash immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist. Waste should be segregated and disposed of via certified hazardous waste services .

Advanced Research Questions

Q. What strategies are effective for resolving contradictory crystallographic data in the structural determination of this compound derivatives?

Contradictions in crystallographic data may arise from disordered pyridine rings or solvent inclusion. Use the SHELX suite (e.g., SHELXL for refinement) to model disorder probabilistically. Hydrogen bonding patterns, analyzed via graph set theory, can clarify molecular packing discrepancies. Cross-validation with powder XRD or neutron diffraction is advised for high-Z derivatives .

Q. How do hydrogen bonding patterns influence the supramolecular assembly of this compound in crystal engineering?

The ketone oxygen and pyridine nitrogen act as hydrogen bond acceptors, forming C=O···H–N or π-stacking interactions. Graph set analysis (e.g., Etter’s rules) reveals motifs like rings, which stabilize crystal lattices. Computational tools like Mercury can visualize these interactions, aiding in the design of co-crystals for enhanced bioavailability .

Q. What synthetic routes are available for introducing fluorine substituents into the pyridine ring of this compound, and how do they affect bioactivity?

Electrophilic fluorination using Selectfluor® or Balz-Schiemann reactions can introduce fluorine at specific positions. For example, 3,3,4,4,4-pentafluoro derivatives (see ) exhibit enhanced metabolic stability due to reduced electron density on the pyridine ring. Bioactivity assays (e.g., enzyme inhibition studies) should compare fluorinated vs. non-fluorinated analogs to quantify effects .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electrostatic potential surfaces, identifying electrophilic sites at the ketone carbonyl. Solvent effects (e.g., polar aprotic vs. protic) are modeled using COSMO-RS. Experimental validation via kinetic studies under varying pH conditions is critical .

Q. Methodological Guidance

- Crystallization Optimization : Use solvent evaporation with acetone/water mixtures to grow single crystals. Monitor polymorphism via DSC.

- Synthetic Scale-Up : Employ flow chemistry for safer ketone synthesis, minimizing exothermic risks.

- Data Contradiction Analysis : Apply multivariate statistics (e.g., PCA) to reconcile conflicting spectroscopic or crystallographic results.

Properties

IUPAC Name |

1-pyridin-3-ylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-9(11)6-8-4-3-5-10-7-8/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMTHSBOLQVKBQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00285774 | |

| Record name | 1-pyridin-3-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-10-9 | |

| Record name | NSC42765 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-pyridin-3-ylbutan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00285774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)butan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.